molecular formula C7H12O3 B122942 Methyl tetrahydro-2H-pyran-3-carboxylate CAS No. 159358-47-1

Methyl tetrahydro-2H-pyran-3-carboxylate

Cat. No. B122942
M. Wt: 144.17 g/mol
InChI Key: RWQWURYBHIADGX-UHFFFAOYSA-N
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Description

“Methyl tetrahydro-2H-pyran-3-carboxylate” is a chemical compound with the CAS number 18729-20-9 . It is used as a reagent to investigate alpha, beta-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .


Synthesis Analysis

The key step in the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate was the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over 5% Pd/Al2O3 modified by cinchonidine, which afforded the saturated product in up to 89% optical purity .


Molecular Structure Analysis

The molecular weight of “Methyl tetrahydro-2H-pyran-3-carboxylate” is 144.17 . The IUPAC name is methyl tetrahydro-2H-pyran-3-carboxylate and the InChI code is 1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 .


Chemical Reactions Analysis

“Methyl tetrahydro-2H-pyran-3-carboxylate” is used as a reagent to investigate alpha, beta-unsaturated carbonyl compounds . It is also involved in the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions .


Physical And Chemical Properties Analysis

“Methyl tetrahydro-2H-pyran-3-carboxylate” has a molecular weight of 144.17 . It is a liquid at room temperature . The density is 1.080g/mL at 20°C (lit.) .

Scientific Research Applications

Asymmetric Synthesis in Organic Chemistry

Methyl tetrahydro-2H-pyran-3-carboxylate has been applied in the asymmetric synthesis of cockroach attractants. A novel approach using a cinchona-modified supported Pd catalyst was demonstrated for the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid, achieving up to 89% optical purity (Szőri, Szőllősi, & Bartók, 2008).

Enantiospecific Synthesis

The enantiospecific synthesis of various carboxylic acids, including 6-Ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic Acid, has been reported. This synthesis involved reducing and decarboxylating tetrahydro-2H-pyranols to obtain products with high enantiomeric excess (Deschenaux et al., 1989).

Synthesis of Tetrasubstituted Thiophenes

A one-pot multicomponent protocol has been developed for the synthesis of tetrasubstituted thiophenes, using methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles (Sahu et al., 2015).

Development of Antioxidative and Antihypertensive Compounds

Methyl tetrahydro-2H-pyran-3-carboxylate derivatives have been isolated from seaweed Sargassum wightii, showing significant angiotensin converting enzyme (ACE) inhibitory potential and antioxidant properties. These derivatives have potential as natural antioxidant and antihypertensive functional food supplements (Maneesh & Chakraborty, 2018).

Catalysis in Organic Synthesis

The compound has been used in the synthesis of various 4H-benzo[b]pyran derivatives, employing tetra-methyl ammonium hydroxide as a catalyst in aqueous media, offering advantages like mild conditions and high product yields (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).

Microwave-Assisted Liquid-Phase Synthesis

A microwave-assisted liquid-phase synthesis approach has been developed for methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, using functional ionic liquid as a soluble support. This method yielded high purity products without the need for chromatographic purification (Yi, Peng, & Song, 2005).

Polymer Synthesis and Biological Activity

The compound has been used in the synthesis of the alternating copolymer poly(methyl 3,4-dihydro- 2H-pyran-2-carboxylate-alt-maleic anhydride), which showed in vitro biological activity comparable to certain reference polymers, and strong antitumor activity when bound with 5-fluorouracil (Han et al., 1990).

Safety And Hazards

“Methyl tetrahydro-2H-pyran-3-carboxylate” has been classified with the signal word “Warning” and hazard statements H227 and H319 . Precautionary statements include P305, P338, and P351 . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

Future Directions

“Methyl tetrahydro-2H-pyran-3-carboxylate” is part of ongoing research into the synthesis of pyran derivatives, with a focus on multicomponent reaction (MCR) approaches due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . This includes the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .

properties

IUPAC Name

methyl oxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQWURYBHIADGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517639
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl tetrahydro-2H-pyran-3-carboxylate

CAS RN

18729-20-9
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Szőri, G Szőllősi, M Bartók - New Journal of Chemistry, 2008 - pubs.rsc.org
A novel application of a cinchona-modified supported Pd catalyst is presented. The key step in the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-…
Number of citations: 17 pubs.rsc.org
HM Yau - 2011 - unsworks.unsw.edu.au
Ionic liquids are salts that are molten at a given temperature and pressure. Although the term “ionic liquids” traditionally refers to any molten salt, the last couple of decades have seen a …
Number of citations: 3 unsworks.unsw.edu.au

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